molecular formula C7H7IN2O2 B181088 2-Iodo-4-methyl-6-nitroaniline CAS No. 123158-77-0

2-Iodo-4-methyl-6-nitroaniline

Cat. No. B181088
Key on ui cas rn: 123158-77-0
M. Wt: 278.05 g/mol
InChI Key: MCALXGRQNXDTPI-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

To a solution of 4-amino-3-iodo-5-nitrotoluene (14.0 g) in ethanol (70 ml) was added concentrated sulphuric acid (8 ml) dropwise, then the solution was heated to reflux and solid sodium nitrite (8.9 g) added in small amounts over 30 minutes. The mixture was refluxed a further one hour, and then was poured into ice water. The precipitate was washed with water and dried to yield 3-iodo-5-nitrotoluene (10.2 g). δ (360 MHz, DMSO-d6) 2.40 (3H, s, CH3), 8.07 (2H, bs, 2-H and 6-H) and 8.30 (1H, s, 4-H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[I:12].S(=O)(=O)(O)O.N([O-])=O.[Na+]>C(O)C>[I:12][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])C)I
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed a further one hour
Duration
1 h
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=C(C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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